3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a complex organic compound that features a naphthamide group, a methoxy group, and a thiophenylmethyl moiety attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide typically involves multiple steps, starting with the preparation of the naphthamide core. The process may include:
Naphthamide Synthesis: : The naphthamide core can be synthesized by reacting 2-naphthoyl chloride with an appropriate amine under basic conditions.
Introduction of Methoxy Group: : The methoxy group can be introduced via O-alkylation using methanol in the presence of a strong base.
Formation of Oxadiazole Ring: : The oxadiazole ring can be formed by cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Attachment of Thiophenylmethyl Group: : The thiophenylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, ensuring efficient reaction conditions, and optimizing yields. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, strong bases
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound has potential applications in drug discovery and development. Its unique structure may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(thiophen-2-ylmethyl)aniline
3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Uniqueness
3-Methoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is unique due to its combination of functional groups and the presence of the oxadiazole ring, which is not commonly found in similar compounds. This structural complexity may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
3-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-16-10-13-6-3-2-5-12(13)9-15(16)18(23)20-19-22-21-17(25-19)11-14-7-4-8-26-14/h2-10H,11H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHBGLKDYNOBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.